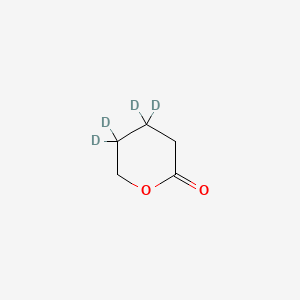![molecular formula C11H22N2O2 B569454 (S)-1-Boc-2-Methyl-[1,4]diazepane CAS No. 1035226-84-6](/img/structure/B569454.png)
(S)-1-Boc-2-Methyl-[1,4]diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-Boc-2-Methyl-[1,4]diazepane is a chiral seven-membered nitrogen heterocycle. It is a derivative of diazepane, which is a class of compounds known for their diverse biological properties and pharmaceutical importance. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-2-Methyl-[1,4]diazepane can be achieved through various methods. One common approach involves the use of solid-phase synthesis, where the compound is constructed on a solid support. This method allows for the efficient assembly of the diazepane ring system with high yields and purity . Another approach involves the use of enzymatic intramolecular asymmetric reductive amination, which provides a highly enantioselective route to chiral 1,4-diazepanes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(S)-1-Boc-2-Methyl-[1,4]diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the diazepane ring to its reduced forms.
Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced diazepane derivatives, and substituted diazepane compounds. These products can be further utilized in various synthetic applications.
科学研究应用
(S)-1-Boc-2-Methyl-[1,4]diazepane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
作用机制
The mechanism of action of (S)-1-Boc-2-Methyl-[1,4]diazepane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions .
相似化合物的比较
Similar Compounds
Similar compounds to (S)-1-Boc-2-Methyl-[1,4]diazepane include:
1,4-Diazepane: The parent compound without the Boc-protecting group.
1,4-Oxazepane: A structurally similar compound with an oxygen atom in place of one of the nitrogen atoms.
Piperazine: A six-membered ring analog with two nitrogen atoms.
Uniqueness
This compound is unique due to its chiral nature and the presence of the Boc-protecting group, which provides stability and selectivity in chemical reactions. Its ability to undergo a wide range of chemical transformations makes it a valuable intermediate in organic synthesis and pharmaceutical research.
属性
IUPAC Name |
tert-butyl (2S)-2-methyl-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9-8-12-6-5-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUHWSHGYILARO-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679416 |
Source


|
| Record name | tert-Butyl (2S)-2-methyl-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035226-84-6 |
Source


|
| Record name | tert-Butyl (2S)-2-methyl-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

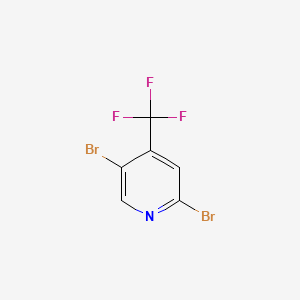
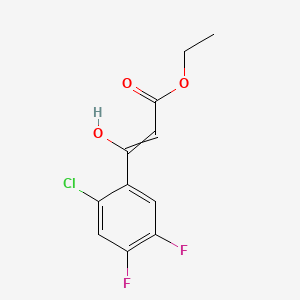
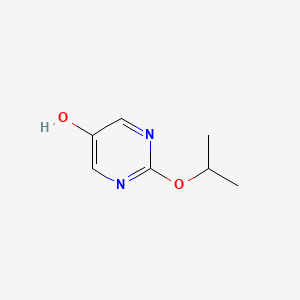


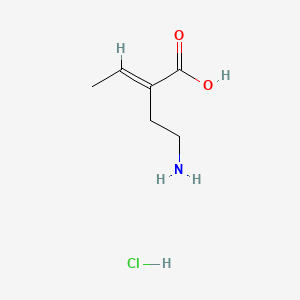
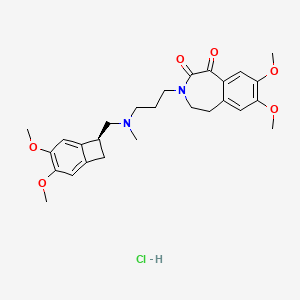
![2-(4'-Chloro-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-yl)-3-hydroxynaphthalene-1,4-dione](/img/structure/B569387.png)
